Lachnumlactone A
Description
Lachnumlactone A (compound 129) is a secondary metabolite isolated from nematophagous or non-nematophagous fungi. It was first reported in a 1996 study by Shan et al., where it was identified alongside other minor compounds during a screening for nematicidal agents against Caenorhabditis elegans . Structurally, this compound is characterized as a lactone derivative, though its precise stereochemical configuration and biosynthesis pathway remain understudied. Its biological activity includes weak nematicidal effects against C. elegans, though it is less potent compared to co-isolated compounds like papyracons and chloromycorrhizinol analogs .
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-[1-hydroxy-2-(2-methyl-5-oxo-2H-furan-4-yl)ethyl]-4,4-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C14H18O5/c1-7-4-8(11(16)18-7)5-10(15)14-6-9(14)13(2,3)19-12(14)17/h4,7,9-10,15H,5-6H2,1-3H3 |
InChI Key |
UQOLUJIRDKSNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)O1)CC(C23CC2C(OC3=O)(C)C)O |
Synonyms |
lachnumlactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Papyracons A–C (122–124)
Chloromycorrhizinol A (130)
Lachnumfuran A (128)
6-O-Methylpapyracons B and C (126–127)
- Structure : Methylated derivatives of papyracons.
Structural and Functional Insights
Lactone vs. Furan Systems: this compound’s lactone ring may confer stability under physiological conditions, whereas Lachnumfuran A’s furan moiety could influence redox reactivity. Both exhibit weak nematicidal effects, suggesting non-specific target interactions .
Halogenation Effects: Chloromycorrhizinol A’s halogenation contrasts with this compound’s non-halogenated structure. Halogenation often enhances bioactivity, but its absence in this compound may explain its lower potency .
Mutagenicity Divergence :
- Papyracons A–C’s mutagenicity underscores structural features (e.g., planar aromatic systems) absent in this compound, which may reduce toxicity risks .
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and purifying Lachnumlactone A from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Confirmatory steps include spectroscopic analysis (NMR, MS) to verify purity and structural integrity .
- Experimental Design Tip : Optimize solvent polarity gradients during column chromatography to enhance separation efficiency. Use TLC with UV visualization for real-time monitoring .
Q. How is the stereochemical configuration of this compound determined?
- Methodological Answer : Employ X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, use NOESY NMR or electronic circular dichroism (ECD) combined with computational modeling (e.g., DFT calculations) .
- Data Contradiction Analysis : Cross-validate results with multiple techniques to resolve discrepancies between NMR-derived coupling constants and computational predictions .
Advanced Research Questions
Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?
- Methodological Answer : Use isotopic labeling (e.g., -glucose) in precursor-feeding experiments combined with LC-MS/MS to track metabolic incorporation. Genome mining of the producing organism (e.g., Lachnum species) can identify putative biosynthetic gene clusters .
- Data Analysis : Map isotopic enrichment patterns to propose intermediate metabolites. Validate hypotheses via heterologous expression of candidate genes in model organisms (e.g., Aspergillus) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
